N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide
Description
N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a 1,2,4-oxadiazole ring, a propyl chain, and an oxirane ring
Properties
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(7-15-13(18)11-8-19-11)14-16-12(17-20-14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKIUMWZXYVKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CO1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common approach is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often requires the use of specialized equipment and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its bioactive properties make it a candidate for further research in pharmacology.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, and antimicrobial agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and oxadiazole ring are believed to play key roles in its biological activity, potentially binding to receptors or enzymes involved in various physiological processes.
Comparison with Similar Compounds
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
2-(1,2,4-oxadiazol-5-yl)anilines
1,2,4-oxadiazoles as anti-infective agents
Uniqueness: N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its structural complexity and bioactive properties make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
